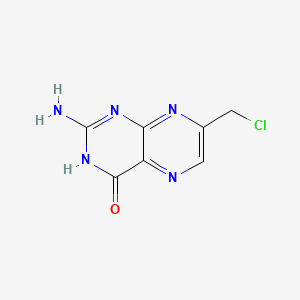

2-Amino-7-(chloromethyl)pteridin-4(1H)-one

Description

Overview of Pteridine (B1203161) Heterocycles in Chemical and Biological Sciences

Pteridines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in both chemistry and biology. researchgate.net Their structure consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. mdpi.com This core structure is the foundation for a wide variety of substituted derivatives with diverse biological roles. wikipedia.org The name "pteridine" is derived from the Greek word "pteron," meaning wing, as the first members of this group were discovered as pigments in the wings of butterflies. britannica.com

In the biological realm, pteridines are crucial components in a number of metabolic pathways. numberanalytics.com For instance, they are involved in the synthesis of folate (vitamin B9), an essential nutrient for numerous bodily functions. numberanalytics.com Pterin (B48896) derivatives, which are characterized by an amino group at position 2 and a keto group at position 4, are the most common class of naturally occurring pteridines. mdpi.com These compounds, including tetrahydrobiopterin, act as cofactors for various enzymes involved in the synthesis of amino acids and neurotransmitters. mdpi.com The diverse biological activities of pteridine derivatives have made them a focal point of research in medicinal chemistry. researchgate.net

From a chemical perspective, the pteridine ring system is a "privileged scaffold," meaning its structure is frequently found in biologically active compounds. researchgate.net The ability to modify the pteridine core with various substituents allows chemists to synthesize a vast library of compounds with a wide range of physicochemical properties and biological activities. nih.gov This versatility makes pteridines attractive targets for the development of new therapeutic agents. numberanalytics.com

Significance of Pteridinones in Contemporary Synthetic and Medicinal Chemistry Research

Pteridinones, a subclass of pteridines featuring a carbonyl group in the pyrimidine ring, have garnered significant attention in modern synthetic and medicinal chemistry. researchgate.netnih.gov These compounds are recognized as important heterocyclic scaffolds due to their prevalence in pharmacologically active molecules. nih.gov The structural diversity that can be achieved through modifications of the pteridinone core makes them highly valuable for structure-activity relationship (SAR) studies, which are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of potential drugs. nih.gov

In medicinal chemistry, pteridinone derivatives have been investigated for a wide array of therapeutic applications. Research has shown that these compounds can exhibit a range of biological activities, including anticancer properties. rsc.org For example, novel pteridinone derivatives have been designed and synthesized as potent inhibitors of enzymes like PLK1 and BRD4, which are implicated in cancer development. rsc.org The ability of the pteridinone scaffold to serve as a hydrogen bond donor and acceptor contributes to its capacity to bind to biological targets with high affinity. frontiersin.org

The development of efficient synthetic methodologies for pteridinones is a key focus of contemporary research. nih.gov Solid-phase synthesis strategies, for instance, have been employed to rapidly generate libraries of pteridinone analogs for high-throughput screening and SAR studies. nih.gov This approach allows for the systematic exploration of different substituents on the pteridinone ring system to identify compounds with improved potency and selectivity. nih.gov

Structural Context and IUPAC Nomenclature Considerations for 2-Amino-7-(chloromethyl)pteridin-4(1H)-one

The compound of focus, this compound, is a substituted pteridinone. Its structure is based on the pteridine bicyclic system, which is a fusion of a pyrimidine and a pyrazine ring. wikipedia.org Specifically, it is a pterin derivative, possessing a 2-amino group and a 4-oxo (or 4-hydroxy in its tautomeric form) group. mdpi.com

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-amino-7-(chloromethyl)-3H-pteridin-4-one. nih.gov This name precisely describes the molecular structure:

pteridin-4(1H)-one : Indicates the pteridine core with a ketone group at position 4. The "(1H)" or "(3H)" specifies the location of the hydrogen atom on the nitrogen in the pyrimidine ring, indicating its tautomeric form.

2-Amino : A primary amine group is attached to the second carbon atom of the pteridine ring.

7-(chloromethyl) : A methyl group substituted with a chlorine atom is located at the seventh position of the pteridine ring.

Below is a table summarizing the key structural and identifying information for this compound.

| Property | Value | Source |

| IUPAC Name | 2-amino-7-(chloromethyl)-3H-pteridin-4-one | nih.gov |

| Molecular Formula | C₇H₆ClN₅O | nih.govcymitquimica.com |

| Molecular Weight | 211.61 g/mol | nih.govcymitquimica.com |

| CAS Number | 1391194-56-1 | nih.govlgcstandards.com |

| InChI | InChI=1S/C7H6ClN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14) | nih.govcymitquimica.com |

| SMILES | N=c1nc(O)c2ncc(CCl)nc2[nH]1 | cymitquimica.com |

This compound is also recognized as impurity F of Folic acid as per the European Pharmacopoeia (EP) monograph. cymitquimica.comchemicalbook.com

Historical Trajectories and Evolutionary Landscape of Pteridine Research Relevant to Substituted Pteridinones

The study of pteridines has a rich history dating back to the late 19th century. The initial discovery of these compounds was as natural pigments in the wings of butterflies. mdpi.com This led to the isolation and characterization of compounds like xanthopterin. britannica.com However, it was the structural elucidation of key pterins like xanthopterin, isoxanthopterin, and leucopterin (B1674811) in 1940 that truly invigorated research in this field, paving the way for extensive investigations into the synthesis and biological roles of these heterocycles. mdpi.com

The evolution of pteridine research has been closely linked to the growing understanding of their fundamental roles in biological systems. A significant milestone was the discovery of the involvement of pteridine derivatives in the folic acid family of vitamins, which are crucial for one-carbon transfer reactions in metabolism. mdpi.com This discovery highlighted the therapeutic potential of pteridine analogs and spurred the development of synthetic methods to access a wider range of substituted derivatives.

In recent decades, the focus has shifted towards the development of pteridinones as pharmacologically significant scaffolds. nih.gov The recognition that dihydropteridinone-based compounds have broad applications in medicinal chemistry has led to a surge in research aimed at creating diverse libraries of these molecules for drug discovery programs. nih.gov The development of efficient synthetic strategies, including solid-phase synthesis, has been instrumental in advancing this area of research, enabling the rapid generation and evaluation of novel pteridinone analogs for various therapeutic targets. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-7-(chloromethyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPPYWZHBUBHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391194-56-1 | |

| Record name | 2-Amino-7-(chloromethyl)-4(3H)-pteridinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR3Q4F7XTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Amino 7 Chloromethyl Pteridin 4 1h One

Established Synthetic Routes to Pteridine (B1203161) and Pteridinone Core Structures

The construction of the pteridine ring system can be achieved by forming the pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525) precursor or, less commonly, by forming the pyrimidine ring onto a pyrazine. wikipedia.org The most prevalent strategies involve the former, utilizing substituted 4,5-diaminopyrimidines as key building blocks. wikipedia.org

Cyclocondensation reactions are fundamental to the formation of the pteridine core. These reactions involve the joining of two molecules to form a ring, typically with the elimination of a small molecule like water. Two of the most prominent methods are the Gabriel-Isay condensation and the Timmis reaction.

Gabriel-Isay Condensation : This is one of the most popular methods for pteridine synthesis. mdpi.com It involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as a diketone, dialdehyde, or ketoaldehyde. mdpi.comwikipedia.org The reaction proceeds through the formation of two Schiff bases (azomethines) to construct the pyrazine ring. wikipedia.org The diversity of available 1,2-dicarbonyl compounds allows for a wide range of substituents to be introduced at the 6- and 7-positions of the pteridine ring. mdpi.com However, if an unsymmetrical dicarbonyl compound is used with an unsymmetrical diaminopyrimidine, the reaction can lead to the formation of regioisomeric products, which can complicate purification. mdpi.com

Timmis Reaction : To overcome the issue of isomer formation, the Timmis reaction provides a regioselective alternative. mdpi.com This method utilizes the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group (e.g., a ketone, aldehyde, or nitrile). mdpi.comnih.gov The reaction is typically carried out under basic conditions. nih.gov The initial step is a condensation between the C6-amino group and a carbonyl moiety of the methylene compound, followed by a second condensation between the active methylene carbon and the C5-nitroso group to complete the pyrazine ring. mdpi.com This sequence ensures a specific orientation of the substituents, making it a highly versatile and regioselective method for pterin (B48896) synthesis. nih.gov

The fundamental design of pteridine synthesis revolves around the strategic fusion of its two constituent heterocyclic rings.

Synthesis from a Pyrimidine Precursor : This is the most common and historically significant approach. wikipedia.org Methods like the Gabriel-Isay and Timmis reactions exemplify this strategy. They begin with a readily available 4,5-diaminopyrimidine or a 4-amino-5-nitrosopyrimidine, respectively, and build the pyrazine ring onto this scaffold. wikipedia.orgmdpi.com The substituents on the final pteridine are determined by the choice of the dicarbonyl or active methylene compound used in the cyclocondensation step. mdpi.com

Synthesis from a Pyrazine Precursor (Taylor Synthesis) : An alternative, though less frequently used, approach involves constructing the pyrimidine ring onto a pre-existing, suitably functionalized pyrazine. mdpi.com The Taylor method, for instance, can utilize a pyrazine derivative that undergoes a reaction with a nitrogen source like guanidine to form the fused pyrimidine ring. researchgate.netmdpi.com This approach can be advantageous when specific functionalization of the pyrazine ring is desired prior to the formation of the complete pteridine system. mdpi.com

Targeted Synthesis of Chloromethyl-Substituted Pteridinones

The introduction of the 7-(chloromethyl) group onto the 2-aminopteridin-4(1H)-one scaffold is typically achieved through functional group transformation of a suitable precursor rather than by direct installation.

Direct chloromethylation of the pre-formed pteridinone core is generally not a viable synthetic strategy. The pteridine ring system is electron-deficient, making it resistant to standard electrophilic substitution reactions like Friedel-Crafts chloromethylation. Such reactions are therefore not typically employed for introducing the chloromethyl group onto this heterocyclic scaffold.

The most effective and common strategy for synthesizing 2-Amino-7-(chloromethyl)pteridin-4(1H)-one involves the chemical modification of a hydroxymethyl precursor. The key intermediate for this transformation is 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone, which is a known impurity of Folic Acid. chemicalbook.com This precursor can be synthesized via established cyclocondensation methods, for example, by reacting 2,5,6-triamino-4-hydroxypyrimidine with hydroxymethylglyoxal. researchgate.net

Once the hydroxymethylpteridinone precursor is obtained, the hydroxyl group is converted to a chloro group using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a primary reagent for this type of transformation. wikipedia.org The reaction converts the primary alcohol into an alkyl chloride. wikipedia.org This process typically involves heating the hydroxymethyl compound with thionyl chloride, sometimes in the presence of a base like pyridine. researchgate.netresearchgate.net The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired chloromethyl product. wikipedia.org Other chlorinating agents can also be employed for this conversion.

Optimization of Reaction Conditions, Yields, and Selectivity in Pteridinone Synthesis

The efficiency of pteridinone synthesis, particularly the initial cyclocondensation step, is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalysts, and pH is crucial for maximizing product yield and controlling regioselectivity. nih.govnih.gov

Controlling the regiochemistry is a significant challenge, especially in Gabriel-Isay condensations where unsymmetrical reactants can lead to mixtures of 6- and 7-substituted isomers. mdpi.com The selectivity of these reactions can be influenced by the electronic properties of the starting materials and the specific conditions employed. For example, the nucleophilicity of the amino groups on the diaminopyrimidine can be modulated by pH, thereby directing the initial condensation step. mdpi.com

The following table illustrates how reaction parameters can be varied to optimize the synthesis of heterocyclic compounds, a principle directly applicable to pteridinone synthesis.

| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | 80 | None | 12 | 45 |

| 2 | Toluene | 110 | None | 12 | 52 |

| 3 | Dioxane | 100 | p-Toluenesulfonic acid | 8 | 78 |

| 4 | Acetonitrile | 82 | Acetic Acid | 10 | 65 |

| 5 | Dioxane | 100 | p-Toluenesulfonic acid | 4 | 85 |

This table is a representative example illustrating the principles of reaction optimization for heterocyclic synthesis and does not represent specific experimental data for the synthesis of this compound.

Novel Synthetic Paradigms and Future Directions in Pteridinone Construction

The landscape of pteridinone synthesis is continually evolving, driven by the demand for more efficient, versatile, and scalable methods to access these medicinally important scaffolds. While traditional methods have laid a foundational framework, contemporary research is focused on developing novel synthetic paradigms that offer improved yields, greater molecular diversity, and more environmentally benign processes. Future directions in the construction of pteridinones, including this compound, are geared towards innovative strategies that can accelerate drug discovery and development.

In a notable advancement specific to the synthesis of this compound, also known as Folic Acid Impurity F, a novel and efficient two-step synthetic route has been developed. This method stands out for its mild reaction conditions, readily available starting materials, and high yield. The process begins with the condensation of 2,4,5,6-tetraaminopyrimidine sulfate with 1,1,3-trichloroacetone. This is followed by an acid-catalyzed hydrolysis to yield the target compound. This streamlined approach not only provides a high crude product yield of over 70% but also achieves a final purity of over 97% after chromatographic purification google.com.

The table below summarizes the key steps and outcomes of this novel synthetic method for this compound.

| Step | Reactants | Key Conditions | Product | Yield (Crude) | Purity (Final) |

| 1. Condensation | 2,4,5,6-Tetraaminopyrimidine sulfate, 1,1,3-Trichloroacetone | Presence of an antioxidant and a suitable solvent | Intermediate Compound | - | - |

| 2. Hydrolysis | Intermediate Compound | Acid-catalyzed | This compound | >70% google.com | >97% google.com |

Future directions in pteridinone construction are likely to focus on several key areas. The development of more atom-economical and sustainable synthetic routes will be a priority. This includes the exploration of catalytic methods that minimize waste and avoid the use of stoichiometric reagents. Furthermore, the application of flow chemistry in pteridinone synthesis holds significant potential for improving scalability, safety, and reproducibility.

Another area of future development is the expansion of the chemical space around the pteridinone core. This will involve the design of new building blocks and the development of novel cyclization strategies to introduce a wider range of functional groups at various positions of the pteridinone ring system. The ability to precisely modify the structure of pteridinones is crucial for fine-tuning their biological activity and pharmacokinetic properties.

The table below outlines some of the emerging and future strategies in pteridinone synthesis.

| Synthetic Paradigm | Key Features | Potential Advantages |

| Solid-Phase Synthesis | Use of polymer supports for simplified purification. | Rapid generation of compound libraries for SAR studies. |

| Flow Chemistry | Continuous processing in microreactors. | Improved scalability, safety, and reproducibility. |

| Catalytic Methods | Use of catalysts to promote reactions. | Increased atom economy and reduced waste. |

| Novel Building Blocks | Design and synthesis of new starting materials. | Access to a wider range of functionalized pteridinones. |

Chemical Reactivity and Derivatization Studies of 2 Amino 7 Chloromethyl Pteridin 4 1h One

Reactivity of the Chloromethyl Moiety: Nucleophilic Substitution Reactions

The primary locus of reactivity on 2-Amino-7-(chloromethyl)pteridin-4(1H)-one is the chloromethyl group at the C-7 position. The electron-withdrawing nature of the pteridinone ring system enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack. This facilitates a range of substitution reactions, allowing for the introduction of diverse functional groups.

Aminolysis and Etherification Reactions of the Chloromethyl Group

The displacement of the chloride ion by nitrogen and oxygen nucleophiles represents a fundamental strategy for the derivatization of this compound.

Aminolysis: The reaction with various primary and secondary amines leads to the formation of the corresponding 7-(aminomethyl) derivatives. These reactions typically proceed under mild conditions, often in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated. The resulting amino-functionalized pteridinones are valuable intermediates for further elaboration.

Etherification: Similarly, alkoxides and phenoxides can displace the chloride to form ether linkages. The reaction with sodium methoxide (B1231860) in methanol, for instance, would yield the 7-(methoxymethyl) derivative. These etherification reactions expand the chemical space accessible from the parent chloromethyl compound.

A general representation of these nucleophilic substitution reactions is depicted below:

Table 1: Representative Nucleophilic Substitution Reactions at the C-7 Position

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | Ethylamine | 7-(Ethylaminomethyl)pteridinone |

| Secondary Amine | Diethylamine | 7-(Diethylaminomethyl)pteridinone |

| Alcohol (as alkoxide) | Sodium Methoxide | 7-(Methoxymethyl)pteridinone |

| Phenol (as phenoxide) | Sodium Phenoxide | 7-(Phenoxymethyl)pteridinone |

Thiol-Mediated Derivatization Strategies

Sulfur nucleophiles, being generally soft and highly nucleophilic, react readily with the chloromethyl group. The reaction with thiols or their corresponding thiolates provides a straightforward route to 7-(thiomethyl)pteridinone derivatives. These thioethers can be further oxidized to the corresponding sulfoxides and sulfones, introducing additional diversity and modulating the electronic properties of the substituent.

For example, reaction with a thiol (R-SH) in the presence of a base would yield the 7-((R-thio)methyl) derivative. This strategy is valuable for introducing a range of alkyl and arylthio substituents.

Functionalization of the Pteridinone Nucleus via Pendant Amino Groups

The exocyclic amino group at the C-2 position of the pteridinone ring, while generally less reactive than the chloromethyl group, offers another site for chemical modification, enabling further structural diversification.

Acylation and Alkylation Strategies for Structural Diversification

Acylation: The 2-amino group can undergo acylation with acyl chlorides or acid anhydrides under appropriate conditions. This reaction introduces an amide functionality, which can alter the electronic and steric properties of the molecule. For instance, reaction with acetyl chloride would yield the corresponding 2-acetamido derivative.

Alkylation: While direct alkylation of the 2-amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products, it remains a potential route for introducing small alkyl groups. More controlled alkylation might be achieved through reductive amination with aldehydes or ketones.

Table 2: Potential Functionalization Reactions at the C-2 Amino Group

| Reaction Type | Reagent Example | Functional Group Introduced |

| Acylation | Acetyl Chloride | Acetamido (-NHCOCH₃) |

| Acylation | Benzoyl Chloride | Benzamido (-NHCOPh) |

| Alkylation | Methyl Iodide | Methylamino (-NHCH₃) |

Design of Libraries for Structure-Activity Relationship (SAR) Investigations

The dual reactivity of this compound makes it an excellent scaffold for the construction of chemical libraries for structure-activity relationship (SAR) studies. By systematically varying the nucleophile that displaces the C-7 chloride and by modifying the C-2 amino group, a large and diverse set of analogues can be synthesized.

For example, a library could be generated by reacting the chloromethyl starting material with a panel of different amines to create a set of C-7 substituted derivatives. Each of these could then be subjected to a series of acylation reactions at the C-2 position. This combinatorial approach allows for the rapid exploration of the chemical space around the pteridinone core, which is crucial for identifying compounds with desired biological activities.

Ring Transformations and Rearrangement Pathways of Pteridinone Derivatives

The pteridine (B1203161) ring system, under certain conditions, can undergo ring-opening and rearrangement reactions. While specific studies on this compound are not extensively documented in readily available literature, the general chemistry of pteridines suggests potential transformation pathways.

The pyrimidine (B1678525) portion of the pteridinone nucleus can be susceptible to nucleophilic attack and subsequent ring cleavage, particularly under harsh basic or acidic conditions. For instance, strong hydrolysis could potentially lead to the opening of the pyrimidine ring to form pyrazine (B50134) derivatives.

Furthermore, rearrangements involving substituents on the pteridine ring have been observed in related systems. The exact nature of any potential ring transformations or rearrangements of this compound and its derivatives would be highly dependent on the reaction conditions and the nature of the substituents present. Further investigation in this area could uncover novel heterocyclic scaffolds.

Mechanistic Investigations of Key Chemical Transformations Involving this compound

The primary site of reactivity in this compound is the chloromethyl group at the C7 position. The carbon-chlorine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the displacement of the chloride ion, a good leaving group, in nucleophilic substitution reactions. The mechanistic pathway of these transformations can be complex and is highly dependent on the reaction conditions, the nature of the nucleophile, and the solvent employed. The two principal mechanisms to consider are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways.

The pteridine ring system, being electron-deficient, can influence the stability of potential intermediates. The nitrogen atoms within the heterocyclic core exert an electron-withdrawing effect, which can impact the reactivity of the adjacent chloromethyl group.

A critical aspect of the mechanistic investigation revolves around whether the reaction proceeds through a discrete carbocation intermediate (SN1 pathway) or a concerted process involving a five-coordinate transition state (SN2 pathway).

SN1-like Mechanism:

An SN1 mechanism would involve the initial, rate-determining step of the C-Cl bond heterolysis to form a resonance-stabilized pteridin-7-ylmethyl carbocation. The stability of this carbocation is a crucial factor. The adjacent pteridine ring can potentially stabilize the positive charge through resonance, delocalizing it over the heterocyclic system.

Step 1: Formation of a Carbocation (rate-determining) this compound → [2-Amino-4-oxo-3,4-dihydropteridin-7-yl]methyl cation + Cl-

Step 2: Nucleophilic Attack [2-Amino-4-oxo-3,4-dihydropteridin-7-yl]methyl cation + Nu- → 2-Amino-7-(nucleophilomethyl)pteridin-4(1H)-one

This pathway is generally favored by polar protic solvents, which can solvate both the departing chloride ion and the intermediate carbocation. Weaker nucleophiles also tend to favor SN1 reactions.

SN2-like Mechanism:

In an SN2 mechanism, the nucleophile attacks the electrophilic methylene carbon in a single, concerted step, leading to the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond. This process involves a trigonal bipyramidal transition state.

Concerted Step: Nu- + this compound → [Transition State]- → 2-Amino-7-(nucleophilomethyl)pteridin-4(1H)-one + Cl-

This mechanism is favored by strong nucleophiles and polar aprotic solvents. Steric hindrance around the reaction center can significantly slow down or prevent SN2 reactions. Given that the reaction occurs at a primary carbon, steric hindrance from the pteridine ring itself is a factor to consider.

Factors Influencing the Mechanism:

The following table summarizes the key factors that would be investigated to determine the operative mechanism for a given transformation of this compound.

| Factor | SN1-like Mechanism | SN2-like Mechanism | Research Findings Implication |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). | Favored by strong nucleophiles (e.g., RS⁻, CN⁻, N₃⁻). | The rate's dependence on the nucleophile's concentration and identity is a key diagnostic tool. A first-order dependence on the nucleophile suggests an SN2 pathway. |

| Solvent | Favored by polar protic solvents (e.g., methanol, ethanol, water). | Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF). | Studying the reaction kinetics in different solvents can provide strong evidence for one mechanism over the other. |

| Substrate Structure | Favored by substrates that form stable carbocations. | Favored by sterically unhindered substrates. | The electronic properties of the pteridine ring and its ability to stabilize a positive charge are critical. |

| Leaving Group | Good leaving group is essential. | Good leaving group is essential. | Chloride is a good leaving group, facilitating both pathways. |

| Stereochemistry | If a chiral center were present, would lead to racemization. | Would lead to inversion of configuration at a chiral center. | Not directly applicable here but a fundamental concept in mechanistic studies. |

| Rearrangements | Possible if a more stable carbocation can be formed. | Not possible. | The absence or presence of rearranged products would be a strong indicator. |

Detailed mechanistic studies would involve kinetic experiments to determine the rate law of the reaction. For instance, if the reaction rate is found to be dependent only on the concentration of this compound, it would support an SN1 mechanism. Conversely, if the rate depends on the concentrations of both the substrate and the nucleophile, an SN2 mechanism is indicated.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathways. These studies can provide valuable insights into the energies of the transition states and intermediates for both the SN1 and SN2 routes, helping to predict the more favorable mechanism.

In the context of derivatization, understanding these mechanistic principles is paramount for controlling the outcome of the reaction and achieving the desired 7-substituted pteridine derivative with high yield and selectivity.

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Pteridinone Research

Chromatography is the cornerstone for the separation and analysis of pteridinone derivatives from pharmaceutical preparations and biological matrices. High-performance liquid chromatography and its hyphenation with mass spectrometry are particularly powerful tools in this context.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of folic acid and its impurities, including 2-Amino-7-(chloromethyl)pteridin-4(1H)-one ptfarm.plmfd.org.mk. The method's high resolution and sensitivity allow for the accurate determination of impurity levels in active pharmaceutical ingredients (APIs) and finished products.

Research and quality control protocols often employ reverse-phase HPLC, which separates compounds based on their hydrophobicity. A typical setup involves a C8 or C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile mfd.org.mkmtc-usa.com. The separation of folic acid and its related substances is typically monitored using UV detection at approximately 280 nm mfd.org.mk. A Chinese patent detailing the synthesis of this compound reports its purity as determined by HPLC, achieving 98.7% after purification, confirming the utility of this technique for purity assessment google.com. While specific method parameters for this exact compound are proprietary, a general method for related folic acid impurities provides a representative example.

Table 1: Representative HPLC Parameters for Folic Acid Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) mfd.org.mk |

| Mobile Phase | Methanol and Phosphate Buffer (pH 6.4) (12:88, v/v) mfd.org.mk |

| Elution Mode | Isocratic mfd.org.mk |

| Flow Rate | 0.7 mL/min mfd.org.mk |

| Column Temperature | 30 °C mfd.org.mk |

| Injection Volume | 5 µL mfd.org.mk |

| Detection | UV at 280 nm mfd.org.mk |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is indispensable for identifying unknown impurities and elucidating their structures windows.net. In the context of pteridinone research, LC-MS allows for the determination of the molecular weights of components in a mixture, even at trace levels nih.gov.

For this compound, LC-MS analysis is used to confirm its identity by detecting its protonated molecular ion [M+H]⁺. A patent for the compound's synthesis reports a strong ion peak at m/z 212.1 in the positive ion mass spectrum, which corresponds to the protonated molecule and is consistent with its molecular weight of 211.61 g/mol google.comnih.gov. LC-MS/MS, a tandem MS technique, further fragments this parent ion to produce daughter ions, providing detailed structural information about the molecule's connectivity mdpi.com. This is crucial for distinguishing between isomers and confirming the structure of novel or unexpected impurities.

Spectroscopic Characterization in Pteridinone Chemistry

Spectroscopic methods provide a deep insight into the molecular architecture of pteridinone derivatives, from the atomic connectivity to the nature of chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional experiments like COSY, HSQC, and HMBC, a complete structural assignment can be achieved nih.gov.

For this compound, ¹H NMR data has been reported in a patent describing its synthesis google.com. The spectrum, recorded in DMSO-d₆, provides key information about the proton environment within the molecule. The singlet at 8.62 ppm is characteristic of the proton on the pteridinone ring system, the broad signal at 7.59 ppm corresponds to the amino protons, and the singlet at 4.88 ppm is assigned to the chloromethyl protons google.com.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 8.62 | Singlet (s) | 1H | Pteridine (B1203161) ring C6-H | google.com |

| 7.59 | Broad (br) | 2H | Amino (-NH₂) protons | google.com |

| 4.88 | Singlet (s) | 2H | Chloromethyl (-CH₂Cl) protons | google.com |

Solvent: DMSO-d₆, Frequency: 400 MHz

While the full ¹³C NMR data for this specific compound is not publicly detailed, the analysis of structurally similar folic acid impurities demonstrates the power of the technique. In such analyses, every carbon signal is assigned, including those for quaternary carbons, based on DEPT experiments and heteronuclear correlation spectra (HSQC and HMBC), leading to unequivocal structural confirmation nih.gov.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition with high confidence. The exact mass of this compound is 211.0260875 Da nih.gov. HRMS can distinguish this compound from other species with the same nominal mass, which is critical in impurity profiling.

Furthermore, tandem HRMS (MS/MS) experiments are used to study the fragmentation pathways of the molecule. By inducing fragmentation of the precursor ion and analyzing the exact masses of the resulting product ions, researchers can deduce the compound's structure piece by piece. For example, in the analysis of a related pterin-containing impurity, fragmentation involved the characteristic loss of water (18 Da) and carbon monoxide (28 Da) from the protonated molecule, providing clues to the presence of carboxylic acid and carbonyl groups nih.gov. This type of fragmentation analysis is vital for confirming the identity of this compound and distinguishing it from its isomers.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule elsevier.com. The absorption of infrared radiation or the inelastic scattering of laser light (Raman) corresponds to the vibrational modes of specific chemical bonds.

For this compound, these techniques can confirm the presence of key structural features. Analysis of related folic acid impurities by Fourier Transform Infrared (FT-IR) spectroscopy has identified characteristic bands for N-H stretching of the amino group, C=O stretching of the amide carbonyl, and aromatic C=C and C=N vibrations nih.gov. The C-Cl bond of the chloromethyl group would also exhibit a characteristic stretching vibration in the fingerprint region of the spectrum. These vibrational signatures provide a molecular fingerprint that aids in the compound's identification and characterization.

Table 3: Expected Functional Groups and Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amine | N-H | Stretch | 3400 - 3100 |

| Alkene/Aromatic | C-H | Stretch | 3100 - 3000 |

| Amide | C=O | Stretch | 1700 - 1650 |

| Imine/Aromatic | C=N / C=C | Stretch | 1650 - 1450 |

| Amine | N-H | Bend | 1640 - 1550 |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Optical Probe Development

UV-Visible and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of pteridinone derivatives. The absorption and emission of light by these molecules are intrinsically linked to their electronic structure, making these techniques valuable for both fundamental studies and the development of fluorescent probes.

The UV-Visible absorption spectrum of the parent compound, 2-amino-4(1H)-pteridinone, exhibits distinct absorption bands that are characteristic of the pterin (B48896) chromophore. researchgate.net Generally, pteridines show intense absorption in the UV region, which can be influenced by substituents on the pteridine ring. For instance, the UV-Vis spectrum of a pteridine derivative isolated from Bacillus subtilis showed two absorption peaks at 254 nm and 360 nm. researchgate.net The specific absorption maxima and molar absorptivity of this compound would be influenced by the electron-withdrawing nature of the chloromethyl group at the C7 position.

Pteridines are known for their fluorescent properties, a characteristic that is exploited in their analysis. nih.gov Fully oxidized pteridines, like the compound of interest, typically exhibit intense fluorescence. researchgate.net The emission properties of pterins can be utilized in fluorescence diagnostics. nih.gov The development of optical probes often relies on modifying the fluorophore to respond to specific analytes or environmental conditions, leading to changes in fluorescence intensity or wavelength. The chloromethyl group in this compound offers a reactive site for such modifications, potentially leading to the development of novel fluorescent probes.

Table 1: Spectroscopic Properties of a Related Pteridine Derivative

| Property | Value |

| Absorption Maxima (λmax) | 254 nm, 360 nm researchgate.net |

| Emission Properties | Intense fluorescence in oxidized state researchgate.net |

X-ray Crystallography for Definitive Solid-State Structure Determination of Pteridinone Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While a crystal structure for this compound is not available in the provided search results, crystallographic studies on related pteridinone derivatives offer valuable insights into the expected solid-state conformation. For example, the crystal structure of 2,4-di-amino-7-(hydroxy-meth-yl)pteridin-1-ium nitrate reveals a planar pteridine ring system with extensive hydrogen bonding networks. nih.gov These hydrogen bonds play a crucial role in the crystal packing.

Emerging Analytical Approaches for Complex Pteridine Systems in Research

The analysis of pteridines in complex biological and chemical systems necessitates the use of advanced and emerging analytical techniques that offer high sensitivity, selectivity, and throughput.

Hyphenated analytical techniques, which couple a separation method with a detection method, have become indispensable for the analysis of complex mixtures. asdlib.org For pteridine analysis, high-performance liquid chromatography (HPLC) is a commonly used separation technique. nih.gov Coupling HPLC with highly sensitive and selective detectors like mass spectrometry (MS) has significantly advanced the field. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of pteridines. This technique allows for the separation of different pteridine derivatives, followed by their detection and identification based on their mass-to-charge ratio. Recent developments in mass spectrometry, such as high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, aiding in the confident identification of compounds in complex matrices. researchgate.net A study describes a high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) method for the simultaneous quantification of multiple intracellular pteridines. nih.gov Another workflow utilizes HPLC-tandem mass spectrometry (HPLC-MS/MS) for the comprehensive analysis of 15 different pteridine derivatives. nih.gov

Capillary Electrophoresis (CE) coupled with sensitive detection methods is another emerging technique for pteridine analysis. CE offers high separation efficiency and is particularly well-suited for the analysis of charged and polar molecules like pteridines.

The development of "pterinomics" workflows, which aim for the comprehensive profiling of pteridines in a sample, highlights the trend towards more holistic analytical approaches. nih.gov These methods often employ sophisticated sample preparation techniques and advanced data analysis strategies to extract meaningful information from complex datasets. The continued evolution of these analytical technologies will undoubtedly play a pivotal role in advancing our understanding of the chemistry and biological relevance of complex pteridine systems, including derivatives like this compound.

Theoretical and Computational Studies on 2 Amino 7 Chloromethyl Pteridin 4 1h One and Pteridine Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Energetic Considerations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, DFT calculations can elucidate the distribution of electron density and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. In pteridinone derivatives, the positions of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack, respectively. For instance, in related pteridine (B1203161) systems, the electron-rich amino group and the pteridinone ring are often key contributors to the HOMO, while the LUMO may be distributed over the pyrimidine (B1678525) and pyrazine (B50134) rings, influenced by electron-withdrawing substituents. researchgate.net

Furthermore, DFT calculations can determine various quantum chemical descriptors that provide a deeper understanding of the molecule's reactivity.

Table 1: Predicted Quantum Chemical Descriptors for a Pteridinone Scaffold (Note: These are representative values for a generic pteridinone scaffold based on computational studies of related heterocyclic compounds and are intended for illustrative purposes.)

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

| Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

These descriptors are instrumental in predicting how this compound might interact with biological macromolecules.

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, such as UV-Vis absorption spectra, which are crucial for experimental characterization. researchgate.net Time-dependent DFT (TD-DFT) is a powerful tool for simulating electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region, characteristic of the π-π* transitions within the pteridinone aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the pteridine core. The presence of the chloromethyl group at the 7-position and the amino group at the 2-position would be expected to influence the electronic transitions and thus the resulting UV-Vis spectrum. researchgate.net Comparing the computationally predicted spectrum with experimental data can help to confirm the molecular structure and provides a deeper understanding of its electronic properties. researchgate.net

Molecular Modeling and Docking Simulations for Biological Target Interactions (In Vitro Research Focus)

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. aaup.edu These methods are central to drug discovery, enabling the identification and optimization of potential drug candidates.

Ligand-Protein Interaction Profiling in Enzyme Inhibition Studies

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target enzyme. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For example, studies on pteridinone derivatives as inhibitors of Polo-like kinase 1 (PLK1), a protein implicated in cancer, have used molecular docking to elucidate their binding mode. nih.gov These studies revealed that the pteridinone scaffold can form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of the kinase. nih.gov Specifically, residues such as R136, R57, and Y133 were identified as key interaction points. nih.gov Similarly, for this compound, docking studies could predict its binding pose and affinity for a specific target, guiding further experimental validation. aaup.edu

Table 2: Representative Ligand-Protein Interactions for a Pteridinone Inhibitor (Note: This table is based on docking studies of analogous pteridinone inhibitors with protein kinases and is for illustrative purposes.)

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Leu69 | Hydrogen Bond (with N-H of pteridinone) | 2.1 |

| Tyr133 | π-π Stacking (with pteridinone ring) | 4.5 |

| Arg136 | Hydrogen Bond (with carbonyl of pteridinone) | 2.8 |

| Cys138 | Hydrophobic Interaction | 3.9 |

Scaffold Prioritization in Rational Ligand Design

The pteridinone core is a versatile scaffold in drug design. nih.gov Computational approaches are instrumental in prioritizing which chemical modifications to this scaffold are most likely to improve binding affinity and selectivity for a given biological target. By systematically evaluating a virtual library of pteridinone analogs, researchers can identify candidates with the most promising predicted binding energies and interaction profiles. nih.gov

Rational design strategies often involve modifying the scaffold to enhance interactions with specific regions of the binding site. For instance, the chloromethyl group at the 7-position of this compound could be computationally evaluated for its potential to form specific interactions or to be replaced by other functional groups that might lead to improved potency or selectivity. nih.gov This in silico screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.govrug.nl

Molecular Dynamics Simulations and Conformational Analysis of Pteridinone Systems

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes of both the ligand and the protein over time. nih.gov This provides a more realistic representation of the binding process and the stability of the resulting complex. nih.govdovepress.com

MD simulations can be used to assess the stability of the binding pose predicted by docking. By simulating the system over nanoseconds or even microseconds, researchers can determine if the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. nih.gov These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and can help to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Conformational analysis of the pteridinone ring system itself is also important. The flexibility of the scaffold and its substituents can influence its ability to adopt the optimal conformation for binding. MD simulations can explore the conformational landscape of this compound in solution, providing insights into its preferred shapes and the energy barriers between different conformations. researchgate.netyoutube.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Pteridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for the rational design and optimization of drug candidates. These computational methodologies aim to establish a mathematical or qualitative correlation between the chemical structure of a series of compounds and their biological activity. For pteridinone derivatives, including analogs of this compound, these models provide valuable insights into the structural requirements for therapeutic efficacy.

QSAR models are mathematical equations that relate the variation in biological activity to the changes in molecular descriptors of a set of congeners. These descriptors can quantify various physicochemical properties, such as steric, electronic, and hydrophobic features.

A significant 3D-QSAR study was conducted on a series of novel pteridinone derivatives as inhibitors of Polo-like kinase 1 (PLK1), a crucial target in cancer therapy. nih.govrsc.org This research employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for the inhibitory activity of these compounds. nih.govrsc.org

The statistical robustness and predictive power of the generated models are summarized in the table below:

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²pred (Predictive correlation coefficient) |

| CoMFA | 0.67 | 0.992 | 0.683 |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 |

| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 |

The high values of q², r², and r²pred indicate that the models are statistically significant and possess good predictive ability for new compounds. nih.govrsc.org

The CoMFA and CoMSIA contour maps provided a deeper understanding of the structure-activity relationships:

Steric Fields (CoMFA & CoMSIA): The models indicated that bulky substituents at certain positions of the pteridinone scaffold are favorable for activity, while they are unfavorable at other positions. This suggests that the size and shape of the molecule are critical for its interaction with the PLK1 active site.

Electrostatic Fields (CoMFA & CoMSIA): The contour maps revealed that electropositive groups are preferred in some regions, while electronegative groups enhance activity in others. This highlights the importance of the electronic properties of the substituents for optimal binding.

Hydrophobic Fields (CoMSIA): The analysis of hydrophobic interactions showed that specific hydrophobic groups on the pteridinone derivatives could significantly contribute to their inhibitory potency. nih.gov

Hydrogen Bond Donor and Acceptor Fields (CoMSIA): The models also identified key areas where hydrogen bond donors and acceptors on the ligand can form crucial interactions with the amino acid residues of the PLK1 active site, thereby increasing the binding affinity. nih.gov

These QSAR models serve as a powerful tool for the virtual screening and rational design of novel, potent pteridinone-based PLK1 inhibitors. nih.govrsc.org

SAR studies involve the synthesis and biological evaluation of a series of related compounds to identify the key structural features that influence their biological activity. rsc.org This qualitative approach helps in understanding how modifications to a molecule's structure affect its potency, selectivity, and other pharmacological properties. rsc.org

Several SAR studies have been conducted on pteridinone derivatives for various therapeutic targets, providing valuable insights into their chemical biology.

Pteridinone Derivatives as MCT1 Inhibitors:

A study on pteridine dione (B5365651) and trione (B1666649) derivatives as inhibitors of monocarboxylate transporter 1 (MCT1), a target in cancer metabolism, revealed important SAR trends. nih.gov The research demonstrated that substitutions on the pteridine core significantly impact the inhibitory activity against lactate (B86563) transport. nih.gov The most potent compounds in this series exhibited substantial anticancer activity in human lymphoma cells. nih.gov

Pteridinone Derivatives as TLR7 Agonists:

In the development of Toll-like receptor 7 (TLR7) agonists for treating viral hepatitis, pteridinone-based compounds were identified as potent alternatives to adenine-based agonists. nih.gov The optimization of these analogs focused on their immunomodulatory activity and selectivity. nih.gov The SAR studies guided modifications to their physicochemical properties to achieve desirable pharmacokinetic and pharmacodynamic profiles in vivo. nih.gov

Pteridinone Derivatives as Dual PLK1 and BRD4 Inhibitors:

More recently, two series of novel pteridinone derivatives containing a sulfonyl moiety were designed and evaluated as dual inhibitors of PLK1 and bromodomain-containing protein 4 (BRD4). rsc.org The SAR exploration in this study led to the identification of a compound, designated as B2, with potent antiproliferative effects against multiple cancer cell lines. rsc.org The enzymatic assays confirmed B2 as a potent dual inhibitor of PLK1 and BRD4. rsc.org Further biological investigations revealed that this compound could induce apoptosis and cause cell cycle arrest in cancer cells. rsc.org

The general findings from these SAR studies on pteridinone derivatives highlight the following key points:

The nature and position of substituents on the pteridinone scaffold are critical for determining the biological activity and target selectivity.

Modifications to the pteridinone core can modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The introduction of specific functional groups, such as sulfonyl moieties, can lead to compounds with dual inhibitory activity against multiple targets. rsc.org

These SAR insights, often complemented by molecular docking studies, provide a strong foundation for the further optimization and development of pteridinone-based therapeutic agents.

Research Applications of 2 Amino 7 Chloromethyl Pteridin 4 1h One As a Chemical Scaffold and Biological Probe

Role as a Key Synthetic Intermediate in the Preparation of Advanced Pteridine (B1203161) Derivatives

The primary utility of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one in synthetic chemistry lies in its role as a reactive intermediate. The chlorine atom in the 7-chloromethyl group serves as a leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This reactivity is the cornerstone for constructing more complex pteridine derivatives.

Research has demonstrated that chloromethyl-substituted pteridines are effective precursors for a variety of advanced molecules. For instance, the displacement of the chloride by substituted anilines and aliphatic amino derivatives is a key strategy for synthesizing novel 2,4-diaminopteridine (B74722) compounds. drugbank.com This reaction is often carried out in solvents like N,N-dimethylacetamide (DMA), sometimes with the aid of microwave irradiation to improve yields and reduce reaction times, which can be as high as 70-90%. drugbank.com Similarly, the synthesis of other pteridine derivatives often involves the initial preparation of a chloromethyl-pteridine intermediate, highlighting the foundational role of this functional group in expanding the chemical space of pteridine-based compounds. nih.gov The compound is also recognized as an impurity of Folic Acid, designated as "Folic Acid EP Impurity F," which underscores its relevance in the synthesis and quality control of folic acid and related pharmaceuticals. chemicalbook.com

Development of Pteridinone-Based Scaffolds for Chemical Biology Investigations

The pteridinone core is a privileged scaffold in chemical biology, particularly for the design of molecules that interact with specific biological targets. Its structural similarity to endogenous pteridines allows derivatives to be recognized by enzymes that process these natural substrates.

The development of enzyme inhibitors is a major application of pteridinone-based scaffolds, providing critical tools for studying enzyme mechanisms and validating them as therapeutic targets.

Pteridine Reductase (PTR1): PTR1 is an enzyme found in trypanosomatid parasites that provides a metabolic bypass to Dihydrofolate Reductase (DHFR), a common drug target. drugbank.com Inhibition of DHFR alone is often ineffective in these parasites because PTR1 can take over the essential role of producing reduced folates. drugbank.com Consequently, there is significant interest in developing PTR1 inhibitors. Pteridine-based scaffolds have been successfully used to create potent and selective PTR1 inhibitors, with some compounds exhibiting inhibitory activity in the low nanomolar range. sigmaaldrich.comrsc.org The design of these inhibitors often involves creating derivatives that can form specific hydrogen bonds and sandwich between key residues like phenylalanine and the NADP+ cofactor in the enzyme's active site. rsc.org

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for DNA synthesis and cell proliferation, making it a well-established target for anticancer and antimicrobial drugs. Pteridine-like compounds that mimic the natural substrate, dihydrofolate, are a major class of DHFR inhibitors. Research focuses on creating dual inhibitors that can target both DHFR and PTR1 simultaneously to overcome resistance in parasites like Trypanosoma brucei and Leishmania. drugbank.com

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibiting LOX can therefore produce an anti-inflammatory effect. Recent studies have identified the 2,4-diaminopteridine core as a novel scaffold for developing potent lipoxygenase inhibitors. sigmaaldrich.com Some synthesized pteridine derivatives have shown IC₅₀ values as low as 100 nM and have demonstrated significant anti-inflammatory activity in animal models. sigmaaldrich.com

Table 2: Examples of Pteridine-Based Enzyme Inhibitors This table is interactive. Users can sort the data by clicking on the column headers.

| Target Enzyme | Scaffold Type | Therapeutic Area | Key Findings |

|---|---|---|---|

| Pteridine Reductase 1 (PTR1) | Aminobenzothiazole, Aminobenzimidazole | Human African Trypanosomiasis | Identification of novel scaffolds and binding modes; achievement of low nanomolar potency. sigmaaldrich.comrsc.org |

| DHFR & PTR1 (Dual) | 2,4-diaminopteridine | Parasitic Infections | Design of dual-target inhibitors to overcome metabolic bypass resistance. drugbank.com |

| Lipoxygenase (LOX) | 2,4-diaminopteridine | Inflammation | The 2,4-diaminopteridine core is a new scaffold for potent LOX inhibition. sigmaaldrich.com |

The enzyme inhibitors derived from the this compound scaffold also serve as chemical probes. By selectively inhibiting a specific enzyme, researchers can study the downstream consequences of that inhibition, thereby elucidating the enzyme's role in complex biological pathways. The development of potent and selective inhibitors for PTR1 and DHFR allows for the dissection of the folate metabolism pathway in parasites, which is crucial for identifying new therapeutic strategies. drugbank.com

Bioconjugation Strategies for Covalent Attachment to Biomolecules for Research Tools

The reactive chloromethyl group is not only useful for building diverse small molecules but also for covalently attaching the pteridinone scaffold to larger biomolecules, such as proteins or nucleic acids. This process, known as bioconjugation, is essential for creating sophisticated research tools. The facile displacement of the chloride by nucleophilic residues on a biomolecule (e.g., the thiol group of cysteine or the amino group of lysine) enables the stable, covalent linkage of the pteridine core. drugbank.com

Pteridine derivatives can exhibit intrinsic fluorescence, a property that can be harnessed for bioimaging applications. By modifying the pteridinone core, it is possible to synthesize derivatives with strong fluorescence upon UV excitation. While specific fluorescent probes derived directly from this compound are not extensively documented in the provided results, the principle of using the chloromethyl handle to conjugate the pteridinone scaffold to known fluorophores is a viable strategy. This would allow for the creation of targeted fluorescent probes to visualize the localization and dynamics of specific enzymes or binding partners within cells. The development of pH-sensitive fluorescent probes demonstrates the broader utility of heterocyclic compounds in bioimaging.

Affinity reagents are indispensable tools for identifying and studying protein-ligand interactions. The this compound scaffold is well-suited for creating such reagents. By immobilizing the pteridinone derivative onto a solid support, such as agarose (B213101) beads, via the reactive chloromethyl group, an affinity chromatography matrix can be prepared. This matrix can then be used to selectively capture and isolate binding proteins (like PTR1 or DHFR) from complex biological samples, such as cell lysates. This "pull-down" approach is a powerful method for identifying unknown protein targets of a particular scaffold and for purifying known targets for further characterization.

Role as a Reference Standard and Impurity in Folic Acid Synthetic Research and Quality Control Methodologies

The compound this compound holds a significant position in the pharmaceutical industry, primarily in the context of folic acid production and quality assurance. Its dual role as a known impurity and a reference standard is critical for ensuring the safety and efficacy of folic acid supplements and fortified foods.

In the synthesis of folic acid, a complex process that can involve multiple steps, the formation of related substances as impurities is a common challenge. This compound has been identified as a process-related impurity in the manufacturing of folic acid. chemicalbook.compharmaffiliates.com It is officially designated as "Folic Acid Impurity F" in the European Pharmacopoeia (EP) monograph, highlighting its regulatory importance. chemicalbook.com The presence of this and other impurities can potentially impact the stability, bioavailability, and safety of the final folic acid product.

To maintain the quality of folic acid, stringent control of impurities is mandated by regulatory bodies. This necessitates the development and validation of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify any impurities present. sigmaaldrich.com In this context, this compound serves as a crucial reference standard. lgcstandards.comlgcstandards.compharmaffiliates.comsigmaaldrich.com Pharmaceutical secondary standards and certified reference materials of this compound are commercially available, enabling analytical laboratories to:

Identify and quantify Folic Acid Impurity F: By comparing the retention time and response of a peak in the chromatogram of a folic acid sample to that of the certified reference standard, analysts can accurately identify and quantify the amount of this specific impurity.

Validate analytical methods: The reference standard is essential for validating the accuracy, precision, linearity, and specificity of analytical methods used for routine quality control of folic acid.

Assess the purity of folic acid batches: Its use allows manufacturers to ensure that the levels of this impurity in their products are below the acceptable limits set by pharmacopoeias.

The availability of well-characterized reference standards like this compound is fundamental to the comprehensive quality control of folic acid, ensuring that the final product meets the required purity and safety standards.

Future Perspectives for this compound in Advanced Chemical and Biological Research

While the primary role of this compound has been as an impurity and reference standard, its chemical structure suggests potential for its use as a chemical scaffold and biological probe in advanced research. The pteridine core is a well-known pharmacophore present in many biologically significant molecules, including folic acid and various enzyme cofactors. nih.gov This heterocyclic system is a key structural motif in the development of therapeutic agents. nih.gov

The future research applications of this compound could be explored in the following areas:

Chemical Scaffold in Medicinal Chemistry: The reactive chloromethyl group at the 7-position of the pteridine ring makes this compound a versatile starting material for the synthesis of a diverse range of derivatives. This functionality allows for nucleophilic substitution reactions, enabling the introduction of various side chains and functional groups. This could lead to the generation of libraries of novel pteridine-based compounds for screening against various biological targets. For instance, derivatives of other heterocyclic cores, such as pyrazole (B372694) and pyridazinone, have been synthesized and evaluated for their potential as kinase inhibitors and antitumor agents. researchgate.netnih.gov Similarly, the pteridinone core of this compound could be exploited to design and synthesize new molecules with potential therapeutic activities.

Biological Probe for Target Identification: The ability to introduce different functionalities onto the pteridine scaffold could be utilized to develop biological probes. By attaching fluorescent tags, biotin, or other reporter molecules to the 7-position, researchers could create tools to study the interactions of pteridine derivatives with biological systems. These probes could be instrumental in identifying and characterizing new protein targets for pteridine-based drugs, elucidating mechanisms of action, and visualizing the distribution of these compounds within cells.

Development of Novel Antifolates: Folic acid antagonists, or antifolates, are an important class of drugs used in cancer chemotherapy. The structural similarity of this compound to the pteridine portion of folic acid makes it an interesting candidate for the development of new antifolates. By modifying the structure, particularly at the 7-position, it may be possible to design compounds that selectively inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR), in cancer cells or pathogenic microorganisms.

While direct research into these advanced applications of this compound is still emerging, its chemical properties and the established biological importance of the pteridine scaffold provide a strong rationale for its future exploration in drug discovery and chemical biology.

Q & A

Q. What are the established synthetic routes for 2-amino-7-(chloromethyl)pteridin-4(1H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving substituted pyrimidine or pteridine precursors. For example, refluxing 6-amino-2-thioxo-dihydropyrimidin-4(1H)-one with chloromethylated intermediates in ethanol/zeolite-nano Au systems has been reported to yield derivatives with ~67–81% efficiency . Key variables include solvent polarity (ethanol vs. DMF), catalyst type (zeolite-nano Au), and temperature, which directly affect reaction kinetics and purity. Methodological validation via TLC monitoring and recrystallization is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1698 cm⁻¹ and NH stretches between 3140–3256 cm⁻¹ confirm the pteridinone core and amine groups .

- ¹H NMR : Peaks at δ 3.96 ppm (singlet for methoxy groups) and δ 11.40 ppm (exchangeable NH proton) are diagnostic. Chloromethyl groups (CH₂Cl) may appear as a multiplet near δ 4.5–5.0 ppm, though exact shifts depend on solvent .

- UV-Vis : Absorbance maxima at 220–424 nm (log ε >3.8) correlate with π→π* transitions in the conjugated heterocyclic system .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified as harmful (H302/H312/H332) and irritant (H315/H319). Mandatory precautions include:

- Use of fume hoods (P271) and PPE (gloves, goggles) (P280) .

- Emergency procedures: Skin exposure requires immediate washing with soap/water (P302+P352); eye contact necessitates 15-minute rinsing (P305+P351+P338) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in reported reaction mechanisms for chloromethylation of pteridinone derivatives?

Discrepancies in proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways) can be addressed via density functional theory (DFT) to map transition states and activation energies. For instance, comparing the stability of intermediates in chloromethylation reactions under varying pH conditions can validate whether protonation of the pteridinone nitrogen enhances electrophilicity at the C7 position .

Q. What strategies optimize regioselectivity during functionalization of the pteridinone scaffold, particularly at the chloromethyl group?

Regioselective modification requires controlled reaction conditions:

- Nucleophilic substitution : Use polar aprotic solvents (DMF) and mild bases (K₂CO₃) to target the chloromethyl group without disrupting the pteridinone ring .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids can introduce aromatic substituents, but catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) must be optimized to prevent side reactions .

Q. How do researchers reconcile conflicting data on biological activity (e.g., antimicrobial vs. inactive results) across structural analogs?

Contradictory bioactivity reports may stem from:

- Structural nuances : Minor changes (e.g., substitution at C2-amino vs. C7-chloromethyl) alter lipophilicity and target binding.

- Assay variability : Standardize MIC testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibacterial assays) .

- QSAR modeling : Correlate electronic parameters (Hammett σ) or steric bulk with activity trends to identify critical pharmacophores .

Data Contradiction Analysis

Q. Why do different studies report divergent melting points (268–287°C) for this compound, and how can researchers validate purity?

Variations in melting points often arise from polymorphic forms or impurities. To resolve discrepancies:

Q. What explains inconsistencies in ¹H NMR chemical shifts for the chloromethyl group across publications?

Solvent effects (DMSO-d6 vs. CDCl₃) and concentration-dependent aggregation can shift CH₂Cl proton signals. Internal referencing (e.g., TMS) and variable-temperature NMR (VT-NMR) can clarify dynamic effects like hindered rotation .

Methodological Recommendations

- Synthetic Optimization : Screen catalysts (zeolite-nano Au vs. CuI) to improve yields .

- Analytical Validation : Combine XRD with spectroscopic data to confirm crystal structure and hydrogen-bonding networks .

- Toxicity Screening : Use zebrafish embryos (Danio rerio) for rapid in vivo toxicity profiling, given the compound’s potential as a folic acid antagonist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro